2-(4-Iodophenyl)piperidine
Description
Evolution of Piperidine-Based Scaffolds in Medicinal Chemistry and Radiopharmaceutical Development
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals. researchgate.netnih.gov Its prevalence stems from its ability to confer favorable physicochemical properties to drug candidates, including improved solubility and bioavailability. researchgate.netthieme-connect.comthieme-connect.commarketresearchintellect.com Piperidine derivatives are integral to over seventy commercially available drugs, spanning a wide range of therapeutic classes such as analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netnih.gov
The versatility of the piperidine scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the pharmacological profile of a molecule. nih.govencyclopedia.pub The introduction of various substituents on the piperidine ring can modulate a compound's potency, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.comthieme-connect.com In recent years, there has been a significant focus on the development of chiral piperidine scaffolds to enhance the specificity of drug-target interactions. researchgate.netthieme-connect.comthieme-connect.com
In the field of radiopharmaceutical development, piperidine-based structures are frequently employed as ligands for imaging agents used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govacs.org The ability to incorporate positron-emitting or gamma-emitting radionuclides into these scaffolds allows for the non-invasive visualization and quantification of biological processes in vivo. acs.org
Research Context and Scope for the 2-(4-Iodophenyl)piperidine Core Structure
The this compound core structure has emerged as a valuable platform in several areas of chemical and medical research. Its significance lies in the synergistic combination of the pharmacologically relevant piperidine scaffold and the synthetically versatile iodophenyl group.
Key Research Applications:
Sigma Receptor Ligands: The (+)-enantiomer of radioiodinated 2-[4-(4-iodophenyl)piperidino]cyclohexanol, a derivative of the core structure, has shown high affinity for sigma-1 receptors. nih.gov This has spurred investigations into its potential as an in vivo imaging agent for the central nervous system. nih.govdntb.gov.ua
GABA Uptake Inhibitors: The synthesis of [2-{(4-chlorophenyl)(4-[¹²⁵I]iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid ([¹²⁵I]CIPCA), which contains the 4-iodophenyl moiety, highlights its use in developing potential radiotracers for GABA uptake sites. umich.edu
Prostate-Specific Membrane Antigen (PSMA) Ligands: In the design of ligands for PET imaging, albumin-binding moieties such as 4-(p-iodophenyl)butyric acid are incorporated to enhance the tumor accumulation and retention of radiopharmaceuticals. nih.govresearchgate.net
Anticancer Drug Intermediates: The synthesis of chiral piperidines is crucial for producing intermediates for anticancer drugs like Niraparib, a PARP inhibitor. nih.gov
Diverse Biological Activities: The broader class of piperidone analogs, which are precursors to piperidines, exhibit a wide range of biological properties, including antimicrobial, antioxidant, and antitumor activities. researchgate.net The synthesis of various piperidine derivatives continues to be an active area of research for developing new therapeutic agents. nepjol.info
The research on this compound and its derivatives continues to be driven by the need for novel therapeutic agents and diagnostic tools. The unique combination of a privileged scaffold and a versatile functional group ensures its continued importance in drug discovery and molecular imaging.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSDQHSIOHGGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311255 | |
| Record name | 2-(4-Iodophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-13-0 | |
| Record name | 2-(4-Iodophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Iodophenyl Piperidine and Analogous Structures
Strategic Approaches to Piperidine (B6355638) Ring Construction
The piperidine ring is a prevalent scaffold in many natural products and pharmacologically active compounds, leading to the development of numerous synthetic strategies for its construction.
Achieving enantioselectivity is crucial in the synthesis of chiral piperidines for pharmaceutical applications. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. rsc.org Various methods have been developed, including the use of chiral auxiliaries, biocatalysis, and chiral catalysts. rsc.orgresearchgate.net
One effective approach involves a nitroalkene/amine/enone (NAE) condensation reaction induced by exocyclic chirality, which can yield enantiopure piperidines with greater than 95% enantiomeric excess (ee). rsc.org Biocatalytic methods, such as the use of transaminases, have also emerged as powerful tools. acs.org These enzymes can convert ω-chloroketones into chiral 2-substituted piperidines with high yields and excellent enantioselectivity (>99.5% ee). acs.org Another strategy employs chiral lactams, which can be synthesized from achiral δ-oxoacids and (R)-phenylglycinol, to serve as precursors for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines. rsc.org
| Method | Key Reagent/Catalyst | Typical Outcome | Reference |
|---|---|---|---|
| Exocyclic Chirality Induced NAE Condensation | Chiral Amine | Enantiopure piperidines (>95% ee) | rsc.org |
| Biocatalytic Amination/Cyclization | Transaminases | High enantiomeric excess (>99.5% ee) | acs.org |
| Chiral Auxiliary Approach | tert-Butanesulfinamide | High diastereoselectivity | researchgate.net |
| Chiral Lactam Strategy | (R)-Phenylglycinol | Enantiodivergent synthesis of (R)- and (S)-isomers | rsc.org |
Catalytic cycloaddition reactions provide an efficient means of constructing the piperidine ring from smaller, unsaturated precursors. nih.gov These reactions, often catalyzed by transition metals or Lewis acids, form multiple carbon-carbon or carbon-nitrogen bonds in a single step. nih.govrsc.org
The [4+2] cycloaddition, or Diels-Alder reaction, is a prominent strategy. For instance, the reaction of donor-acceptor (D-A) cyclobutanes with iminooxindoles, catalyzed by scandium triflate (Sc(OTf)₃), yields spiro[piperidine-3,2′-oxindoles] with excellent stereoselectivity. rsc.org Formal [4+2] cycloadditions can also be achieved through a cascade Michael addition/alkylation process between N-benzyl gamma-chloropropylamines and conjugated alkynoates, providing a facile one-pot route to substituted piperidines. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Donor-Acceptor Cyclobutanes + Iminooxindoles | Sc(OTf)₃ | rsc.org |
| Sequential Diels-Alder | 5,5'-bi-1,2,4-triazines + Enamines | Heating | nih.gov |
| Formal [4+2] Cycloaddition | γ-chloropropylamines + Alkynoates | NaI (catalyst), i-PrOH, heat | researchgate.net |
Reductive amination is a widely used and robust method for forming C-N bonds and is frequently applied to the synthesis of piperidines. nih.gov The strategy can be either intermolecular or intramolecular. A common intermolecular approach is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method often utilizes sugar-derived dialdehydes or ketoaldehydes, ensuring control over the stereochemistry of hydroxyl groups on the ring. chim.it
Intramolecular reductive amination involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine). rsc.org This is often the final ring-closing step in a multi-step synthesis. rsc.org A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being an effective and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of aldehydes with existing piperidines or other secondary amines. tandfonline.com
| Strategy | Substrates | Reducing Agent | Reference |
|---|---|---|---|
| Double Reductive Amination (DRA) | Dicarbonyl compounds (e.g., dialdehydes) + Amine source | H₂/Catalyst or NaBH₃CN | chim.it |
| Intramolecular Reductive Amination | Amino-aldehydes or amino-ketones | Various (e.g., NaBH(OAc)₃) | rsc.orgnih.gov |
| Intermolecular Reductive Amination | Aldehydes + Piperidines | Borane-Pyridine Complex (BAP) | tandfonline.com |
Beyond reductive amination, a broad range of intramolecular cyclization and annulation strategies exist for piperidine synthesis. In an intramolecular cyclization, a single substrate containing a nitrogen source cyclizes to form the ring. nih.gov This can proceed through various mechanisms, including metal-catalyzed oxidative amination of alkenes or the reductive cyclization of a keto-azide intermediate. nih.govnih.gov An iodine-catalyzed C-H amination under visible light provides a selective route to 2-aryl-substituted piperidines, overriding the more common preference for five-membered ring (pyrrolidine) formation seen in Hofmann-Löffler-type reactions. acs.orgscispace.com
Annulation strategies involve the construction of the piperidine ring onto a pre-existing molecular framework. stackexchange.com These include [5+1] annulations, where a five-carbon chain reacts with an amine source, and [3+3] reactions. nih.gov Michael Initiated Ring Closure (MIRC) is another powerful stepwise annulation process, often used in reactions involving nitroalkenes. chim.it
| Strategy | Key Transformation | Catalyst/Conditions | Reference |
|---|---|---|---|
| Intramolecular C-H Amination | Cyclization of N-haloamines | I₂ (cat.), visible light, NBS | acs.orgscispace.com |
| Intramolecular Reductive Cyclization | Cyclization of a conjugated keto-azide | Reduction conditions | nih.gov |
| [5+1] Annulation | Reaction of a 1,5-dielectrophile with an amine | Iridium(III) catalyst (hydrogen borrowing) | nih.gov |
| [3+2] Annulation | Reaction of pyridinium (B92312) salts | Mild conditions, no catalyst | rsc.org |
Introduction and Functionalization of the 4-Iodophenyl Moiety
Once the 2-phenylpiperidine (B1215205) core is synthesized, the final step is the introduction of the iodine atom at the para-position of the phenyl ring.
The introduction of an iodine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The key challenge is to control the regioselectivity of the reaction to ensure the iodine is directed to the desired C4 position of the phenyl ring. The piperidine substituent is an ortho-, para-directing group; however, steric hindrance at the ortho positions generally favors substitution at the para-position.
Several methods are available for the iodination of aromatic compounds. A common approach involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. Oxidants such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or a combination of iodic acid (HIO₃) and sulfuric acid can be used to generate a more potent iodine electrophile in situ. nih.govnih.gov Another widely used iodinating agent is N-iodosuccinimide (NIS). For amines that are sensitive to strong oxidizing conditions, a two-step Sandmeyer-type reaction can be employed. This involves the diazotization of a 4-aminophenylpiperidine precursor with sodium nitrite (B80452) in a strong acid, followed by treatment with a source of iodide, such as potassium iodide (KI). tpu.ru
| Iodinating System | Conditions | Mechanism | Reference |
|---|---|---|---|
| I₂ / Ceric Ammonium Nitrate (CAN) | MeCN, reflux | Electrophilic Aromatic Substitution | nih.gov |
| HIO₃ / H₂SO₄ / Ac₂O | AcOH, controlled temperature | Electrophilic Aromatic Substitution | nih.gov |
| N-Iodosuccinimide (NIS) | Various, often with an acid catalyst | Electrophilic Aromatic Substitution | nih.gov |
| NaNO₂ / acid, then KI | Aqueous, low temperature | Diazotization-Iodination (Sandmeyer-type) | tpu.ru |
Cross-Coupling Strategies for Aryl-Piperidine Linkage
The direct formation of the C-C bond between the C2 position of the piperidine ring and an aryl group is a cornerstone of modern synthetic organic chemistry. While N-arylation reactions like the Ullmann condensation and Buchwald-Hartwig amination are pivotal for creating C-N bonds to form 1-arylpiperidines, the synthesis of 2-arylpiperidines necessitates C-C bond-forming cross-coupling strategies. These methods typically involve the reaction of a piperidine-derived organometallic species with an aryl halide or vice versa.
A prevalent and effective method for the synthesis of 2-arylpiperidines is the Negishi cross-coupling reaction. This palladium-catalyzed reaction couples an organozinc reagent with an organic halide. nih.govwhiterose.ac.uk For the synthesis of 2-(4-iodophenyl)piperidine, this would typically involve the preparation of a 2-piperidylzinc reagent and its subsequent coupling with a 4-iodoaryl halide, such as 1,4-diiodobenzene (B128391).
The general approach commences with the deprotonation of an N-protected piperidine, commonly N-Boc-piperidine, at the C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a transient 2-lithiopiperidine species. Transmetalation of this organolithium intermediate with a zinc salt, typically zinc chloride (ZnCl₂), affords the more stable and reactive 2-piperidylzinc reagent. nih.gov This organozinc compound can then be directly coupled with an aryl bromide or iodide in a Negishi-type reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as tri-tert-butylphosphine. nih.gov
While direct examples for the synthesis of this compound are not extensively detailed in readily available literature, the established methodology for 2-arylpiperidines provides a clear and viable synthetic route. nih.govnih.gov
Table 1: Illustrative Conditions for Negishi Coupling to form 2-Arylpiperidines
| Step | Reagents and Conditions | Purpose |
| 1. Lithiation | N-Boc-piperidine, s-BuLi, TMEDA, in an ethereal solvent (e.g., THF), -78 °C | Generation of the 2-lithiopiperidine intermediate. |
| 2. Transmetalation | ZnCl₂ | Formation of the 2-(N-Boc-piperidyl)zinc reagent. |
| 3. Cross-Coupling | 1,4-diiodobenzene or 4-bromoiodobenzene, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., t-Bu₃P·HBF₄), room temperature to elevated temperatures | Formation of the C-C bond to yield N-Boc-2-(4-iodophenyl)piperidine. |
| 4. Deprotection | Acidic conditions (e.g., TFA or HCl) | Removal of the Boc protecting group to yield this compound. |
This table presents a generalized procedure based on established methods for 2-arylpiperidine synthesis.
Palladium-Catalyzed N-Arylation Approaches
It is crucial to distinguish that palladium-catalyzed N-arylation methods, such as the Buchwald-Hartwig amination, are employed for the formation of a bond between the piperidine nitrogen and an aryl group (a C-N bond), resulting in 1-arylpiperidines. These methods are not directly applicable to the synthesis of this compound, which requires the formation of a C-C bond at the 2-position of the piperidine ring.
Copper-Catalyzed C-N Cross-Coupling
Similarly, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Goldberg reactions, are primarily used for the N-arylation of amines and related compounds. mdpi.com These reactions form a C-N bond and are therefore suitable for the synthesis of 1-arylpiperidines, not 2-arylpiperidines.
Derivatization of Precursors to Incorporate Iodophenyl Groups
An alternative to direct C-H arylation or cross-coupling of the piperidine ring itself is the derivatization of piperidine-based precursors. This approach involves starting with a functionalized piperidine that can be readily converted to the desired 2-aryl structure.
One common strategy involves the use of piperidones as starting materials. For instance, N-Boc-4-piperidone can be converted to its corresponding enol triflate. This enol triflate can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with an arylboronic acid or the Stille coupling with an organostannane, to introduce an aryl group at the 4-position. Subsequent reduction of the resulting tetrahydropyridine (B1245486) would yield a 4-arylpiperidine. While this illustrates the principle for the 4-position, analogous strategies can be envisioned for the 2-position, potentially starting from a suitable 2-functionalized piperidine precursor.
Another powerful precursor-based method involves the initial deprotonation of N-Boc-piperidine to form the 2-lithio derivative, as described in the Negishi coupling section. This organolithium intermediate is a versatile precursor that can be trapped with various electrophiles, not just zinc salts. whiterose.ac.ukresearchgate.netrsc.org While direct reaction with 1,4-diiodobenzene might be complex, this intermediate opens up a range of possibilities for derivatization.
Total Synthesis of Complex Molecules Incorporating the this compound Scaffold
The this compound moiety, due to its structural features and the reactivity of the iodine atom, is a valuable building block in the total synthesis of complex, biologically active molecules. The iodo-substituent can be readily transformed into other functional groups via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the late-stage introduction of molecular complexity.
A notable example where a structurally related scaffold is employed is in the synthesis of neurokinin (NK₁) receptor antagonists such as (+)-CP-99,994. The core of this molecule is a 2,3-disubstituted piperidine. While not a direct application of this compound, the synthetic strategies for constructing the 2-arylpiperidine core are relevant. The asymmetric synthesis of (+)-CP-99,994 often involves the creation of a chiral piperidine ring with substituents at the 2 and 3 positions. nih.gov The synthesis of analogs of such compounds could certainly utilize a pre-formed this compound intermediate, where the iodo group serves as a handle for further functionalization.
Although a specific total synthesis that commences with or centrally incorporates this compound is not prominently featured in the reviewed literature, its potential as a key intermediate is clear. For instance, in the synthesis of analogs of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, which features a 4-(4-fluorophenyl)piperidine (B1272349) core, a 4-(4-iodophenyl)piperidine derivative has been synthesized to probe structure-activity relationships. baranlab.org This highlights the utility of the iodophenyl-piperidine motif in medicinal chemistry and drug discovery, where the iodine can be used as a versatile synthetic handle. The principles demonstrated in these syntheses are directly applicable to scenarios involving the 2-substituted isomer.
Chemical Reactivity and Derivatization Strategies of 2 4 Iodophenyl Piperidine Analogues
Transformations at the Aryl Iodide Position
The carbon-iodine bond on the phenyl ring is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, as well as for the introduction of radiolabels.
Palladium-Mediated Cross-Coupling Reactions (Suzuki, Sonogashira, Stille Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl iodides are highly effective substrates for these transformations due to the high reactivity of the C-I bond. nih.gov
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. youtube.com For 2-(4-iodophenyl)piperidine, this reaction would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The general reaction involves a catalytic cycle that includes oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the biaryl product. libretexts.orgorganic-chemistry.org
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of aryl alkynes. In the context of this compound, it provides a direct method to introduce alkynyl substituents. The reaction mechanism typically involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex. libretexts.org
The Stille coupling reaction joins an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. uwindsor.ca The reactivity of the organohalide in Stille couplings follows the order I > Br > Cl, making this compound an excellent substrate. libretexts.org The catalytic cycle involves oxidative addition, transmetalation from the organostannane, and reductive elimination. wikipedia.org
Table 1: Overview of Palladium-Mediated Cross-Coupling Reactions
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | 2-(4-Arylphenyl)piperidine |
| Sonogashira | This compound | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 2-(4-Alkynylphenyl)piperidine |
| Stille | This compound | Organostannane (e.g., R-Sn(Alkyl)₃) | Pd catalyst | 2-(4-Aryl/Alkenylphenyl)piperidine |
Radiolabeling via Halogen Exchange or Iododestannylation
The aryl iodide moiety is a valuable site for introducing radioactive iodine isotopes, which are crucial for radiopharmaceuticals used in imaging and therapy. nih.gov
Halogen exchange is a method used for radioiodination where a non-radioactive halogen is swapped with a radioactive isotope. This process is particularly relevant for medical imaging applications using isotopes like ¹²³I. nih.govfrontiersin.org The reaction can be mediated by metal complexes, such as those of copper or nickel. nih.gov For this compound, an isotopic exchange reaction can be performed to replace the stable ¹²⁷I with a radioactive isotope like ¹²⁵I. nih.gov
Iododestannylation is a widely used and reliable method for radioiodination. acs.org This process involves the reaction of a trialkylstannyl precursor with a source of radioiodide in the presence of an oxidizing agent. nih.govnih.gov To apply this method to this compound, the iodo-group would first need to be converted to a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl). This precursor can then be reacted with a radioiodide salt (e.g., Na[¹²³I]) to introduce the radioisotope with high regioselectivity. nih.gov
Table 2: Radiolabeling Strategies for this compound Analogues
| Method | Precursor | Reagent | Product | Key Feature |
|---|---|---|---|---|
| Halogen Exchange | This compound | Na[¹²⁵I] or other radioiodide | 2-(4-[¹²⁵I]Iodophenyl)piperidine | Direct isotopic exchange. |
| Iododestannylation | 2-(4-Trialkylstannylphenyl)piperidine | Na[¹²³I], Oxidizing Agent | 2-(4-[¹²³I]Iodophenyl)piperidine | High regioselectivity and efficiency. |
Reactions at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a versatile handle for introducing a variety of substituents through alkylation, acylation, and arylation reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. google.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.
N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally straightforward and provides a means to introduce a wide array of functional groups. For instance, the reaction of this compound with an acyl chloride in the presence of a base would yield the corresponding N-acylpiperidine derivative.
N-Arylation Reactions
N-Arylation of the piperidine nitrogen introduces an aryl group, a common structural motif in many biologically active compounds. Transition-metal-free methods, such as those using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride, can be employed for the N-arylation of amines. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also widely used for forming C-N bonds and could be applied to the N-arylation of this compound.
Formation of Amides and Carboxamides
The secondary amine within the piperidine ring of this compound serves as a key functional group for the synthesis of a diverse array of amide and carboxamide derivatives. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent molecule and exploring structure-activity relationships. nih.govresearchgate.net The primary methods for these derivatizations involve acylation reactions with various reagents.
A prevalent strategy is the reaction of the this compound core with acyl chlorides or acid anhydrides. This reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, which neutralizes the acidic byproduct (e.g., HCl) generated during the acylation process. This method allows for the straightforward introduction of a wide range of acyl groups.
Alternatively, direct coupling of carboxylic acids with the piperidine amine can be achieved using peptide coupling reagents. uni-kiel.deuniurb.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium salts (e.g., HBTU, HATU) facilitate amide bond formation under mild conditions. peptide.comamericanpeptidesociety.orgfishersci.co.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance reaction efficiency and suppress potential side reactions such as racemization. americanpeptidesociety.org
The formation of carboxamides can also be accomplished through the reaction with isocyanates, which yields N-substituted ureas. This reaction is generally efficient and proceeds without the need for a catalyst or coupling agent due to the high reactivity of the isocyanate group towards secondary amines. The resulting amide and carboxamide moieties can introduce new hydrogen bonding capabilities and alter the steric and electronic profile of the molecule, which can be crucial for its biological activity. nih.gov
Below is a table illustrating representative amide and carboxamide derivatives synthesized from a 2-(substituted-phenyl)piperidine scaffold, showcasing the versatility of these synthetic transformations.
| Compound ID | Piperidine Reactant | Acylating Agent/Carboxylic Acid | Resulting Amide/Carboxamide Structure |
| 1 | This compound | Acetyl Chloride | N-Acetyl-2-(4-iodophenyl)piperidine |
| 2 | This compound | Benzoyl Chloride | N-Benzoyl-2-(4-iodophenyl)piperidine |
| 3 | This compound | Propionic Acid + EDC/HOBt | N-Propionyl-2-(4-iodophenyl)piperidine |
| 4 | This compound | Phenylisocyanate | N-(Phenylcarbamoyl)-2-(4-iodophenyl)piperidine |
Stereochemical Considerations in Chemical Transformations
The stereochemistry of this compound is a critical determinant of its biological activity, as interactions with chiral macromolecules such as enzymes and receptors are often stereospecific. The presence of a chiral center at the C2 position of the piperidine ring gives rise to two enantiomers, (R)- and (S)-2-(4-iodophenyl)piperidine. Consequently, chemical modifications of this scaffold must be approached with careful consideration of the stereochemical outcomes.
Diastereoselective and Enantioselective Modifications
The synthesis of stereochemically pure derivatives of this compound is paramount for elucidating structure-activity relationships and developing effective therapeutic agents. This is achieved through diastereoselective and enantioselective synthetic methods.
Diastereoselective Modifications: When a new stereocenter is introduced into a molecule that already contains a chiral center, diastereomers can be formed. Diastereoselective reactions aim to control the formation of these diastereomers, favoring one over the others. For instance, in an already enantiomerically pure this compound derivative, the existing stereocenter at C2 can influence the stereochemical outcome of a reaction at another site on the piperidine ring, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.
Enantioselective Modifications: The synthesis of a specific enantiomer of this compound can be accomplished through several strategies. One common approach is the asymmetric hydrogenation of a prochiral precursor, such as 2-(4-iodophenyl)pyridine (B8758266). This reaction utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands (e.g., BINAP), to selectively produce one enantiomer in high enantiomeric excess.
Another widely used method is chiral resolution, which involves the separation of a racemic mixture of this compound. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which often exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. After separation, the chiral resolving agent is removed to yield the enantiomerically pure amine.
| Method | Description | Example |
| Asymmetric Hydrogenation | A prochiral substrate is converted into a chiral product using a chiral catalyst, leading to the preferential formation of one enantiomer. | Hydrogenation of 2-(4-iodophenyl)pyridine using a chiral Ru-BINAP catalyst. |
| Chiral Resolution | A racemic mixture is separated into its individual enantiomers. | Formation of diastereomeric salts with a chiral acid (e.g., (+)-tartaric acid) followed by fractional crystallization. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. | Use of a chiral oxazolidinone auxiliary to control the stereoselectivity of an alkylation reaction on the piperidine ring. |
Conformational Analysis of Piperidine Ring System in Derivatives
The piperidine ring is a flexible six-membered heterocycle that preferentially adopts a chair conformation to minimize torsional and steric strain. The conformational preference of the piperidine ring in derivatives of this compound is significantly influenced by the substituents attached to it.
The introduction of substituents on the piperidine nitrogen, such as through the formation of amides or carboxamides, can also influence the conformational equilibrium. For small to medium-sized N-substituents, the equatorial preference of the 2-(4-iodophenyl) group generally remains dominant. However, the introduction of a very bulky N-substituent could potentially lead to a conformational equilibrium involving a chair form with an axial N-substituent or even a distortion of the chair conformation towards a higher-energy twist-boat conformation, although the latter is less common.
The conformation of the piperidine ring is intimately linked to the biological activity of its derivatives. The spatial arrangement of pharmacophoric elements, including the 4-iodophenyl group and the nitrogen atom, is dictated by the ring's conformation. An equatorial orientation of the 2-aryl substituent projects it away from the ring, making it more accessible for interactions with biological targets.
The conformational preferences of these derivatives can be studied using both computational and experimental methods. Computational techniques, such as molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformations. Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. Information from proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed insights into the dihedral angles and through-space proximities of atoms, allowing for the determination of the dominant chair conformation and the axial or equatorial orientation of the substituents.
| Substituent Position | Preferred Orientation | Rationale for Preference |
| C2-(4-Iodophenyl) | Equatorial | Minimization of 1,3-diaxial steric strain. |
| N-Substituent (small to medium) | Generally, the substituent will adopt a conformation that minimizes overall steric hindrance, with the C2-aryl group's equatorial preference being the dominant factor. | To reduce steric interactions with other ring substituents. |
| N-Substituent (bulky) | Can lead to a more complex conformational equilibrium, potentially including conformers with the N-substituent in an axial position or distortion of the chair conformation. | To alleviate severe steric crowding. |
Applications in Medicinal Chemistry Research and Ligand Discovery Pre Clinical, in Vitro Focus
Design and Synthesis of Ligands Targeting Specific Biological Receptors and Enzymes
The inherent structural features of 2-(4-iodophenyl)piperidine have been exploited by medicinal chemists to generate libraries of compounds with affinities for a range of biological targets. The following sections detail its application in the development of ligands for serotonin (B10506), dopamine (B1211576), and sigma receptors, as well as modulators of the GABA uptake system, enzyme inhibitors, and ligands for acetylcholine (B1216132) receptors.
Serotonin Receptor Ligands (e.g., 5-HT2A, 5-HT1A, 5-HT7)
The piperidine (B6355638) moiety is a well-established pharmacophore for serotonin (5-HT) receptor ligands. While direct derivatization of this compound for specific 5-HT receptor subtypes is not extensively detailed in readily available literature, the broader class of arylpiperidines is fundamental to the development of serotonergic agents. For instance, the general structure of many 5-HT2A, 5-HT1A, and 5-HT7 ligands incorporates a 4-arylpiperidine or a 1-arylpiperazine motif, highlighting the relevance of the core piperidine structure.
Research into multitarget-directed ligands often focuses on subtle modifications of 1-arylpiperazine- or 4-arylpiperidine-containing molecules to achieve a desired profile across various serotonin and dopamine receptors. The 4-iodophenyl group in the this compound scaffold offers a site for modification or for influencing electronic properties that could be exploited to fine-tune affinity and selectivity for different 5-HT receptor subtypes. For example, studies on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists underscore the importance of the substitution pattern on the phenyl ring in determining receptor interaction. Further research is warranted to specifically explore the potential of the this compound scaffold in generating potent and selective ligands for the 5-HT2A, 5-HT1A, and 5-HT7 receptors.
Dopamine Receptor Ligands (e.g., D2, D3, D4)
The this compound scaffold is a valuable starting point for the development of dopamine receptor ligands, particularly for the D2-like family (D2, D3, and D4). The 4-phenylpiperidine (B165713) core is a key recognition element for the orthosteric binding site of all three D2-like receptors.
Structure-activity relationship (SAR) studies on a series of piperidine-based compounds have revealed key determinants for affinity and selectivity. For example, a study on a flexible scaffold incorporated into a metoclopramide-derived structure led to the identification of potent and selective D3 receptor antagonists. While not directly utilizing a 4-iodophenyl substituent, this research highlights the amenability of the piperidine core to modifications that enhance D3 affinity and selectivity over the D2 receptor. The alteration of substituents on the benzamide (B126) portion and the introduction of a secondary binding fragment with aryl carboxamides resulted in compounds with excellent D3 receptor affinities.
| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |
| Analog Series | 0.8–13.2 | 107–525 | 22- to 180-fold |
This table presents a range of binding affinities and selectivities for a series of D3 receptor antagonists based on a flexible piperidine scaffold, demonstrating the potential for achieving high affinity and selectivity with this core structure.
Furthermore, research focused on the divergence of activity between the dopamine D4 receptor and the sigma-1 receptor has utilized a piperidine scaffold, indicating that subtle structural modifications can significantly shift the targeting profile of these compounds. This underscores the potential of the this compound framework as a template for designing ligands with tailored selectivity across the dopamine receptor subtypes.
Sigma Receptor Ligands (Sigma-1, Sigma-2)
The this compound scaffold has been instrumental in the development of high-affinity ligands for sigma receptors. A notable example is the radioiodinated derivative, (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol ((+)-pIV). In vitro characterization of this compound has demonstrated its high affinity and selectivity for the sigma-1 receptor.
In competitive binding studies, (+)-pIV exhibited a significantly higher affinity for the sigma-1 receptor compared to established sigma ligands like (+)-pentazocine and haloperidol. Its affinity for the sigma-1 receptor was also found to be approximately 16 times higher than for the sigma-2 receptor, demonstrating its selectivity. This compound showed low affinity for other receptors, including dopamine, serotonin, and acetylcholine receptors, further highlighting its specificity for sigma receptors.
| Ligand | Target Receptor | Binding Affinity (Ki, nM) |
| (+)-pIV | Sigma-1 | 1.30 |
| Sigma-2 | 20.4 | |
| (+)-Pentazocine | Sigma-1 | 19.9 |
| Haloperidol | Sigma-1 | 13.5 |
This table summarizes the in vitro binding affinities of (+)-pIV and reference sigma receptor ligands, showcasing the high affinity and selectivity of the this compound derivative for the sigma-1 receptor.
The development of such high-affinity and selective ligands is crucial for their use as research tools, including as radiotracers for in vitro receptor studies. The broader class of piperidine-based derivatives continues to be a focus in the design of new sigma receptor ligands with potential therapeutic applications.
GABA Uptake System Modulators
The piperidine ring is a core structural element in many inhibitors of the GABA (gamma-aminobutyric acid) uptake system. While specific research on this compound derivatives as GABA uptake inhibitors is not extensively documented, the related compound piperidine-4-sulfonic acid is a potent GABA agonist. This demonstrates the compatibility of the piperidine scaffold with the GABAergic system.
The design of GABA uptake inhibitors often involves the modification of piperidine-based amino acids like nipecotic acid and guvacine. Structure-activity relationship studies of these derivatives have shown that the nature of the substituent on the piperidine nitrogen is critical for potency and selectivity for the different GABA transporter subtypes (GAT1-4). For instance, the introduction of N-arylalkyl groups on 2-substituted pyrrolidine-2-yl-acetic acid, a bioisostere of piperidine-based structures, has led to potent and selective inhibitors of mGAT1 and mGAT4. This suggests that the this compound scaffold could serve as a valuable template for the synthesis of novel GABA uptake modulators, with the 4-iodophenyl group potentially influencing interactions with the transporter proteins.
Enzyme Inhibitors (e.g., Dihydrofolate Reductase, Soluble Epoxide Hydrolase)
The versatility of the this compound scaffold extends to the design of enzyme inhibitors. The piperidine ring can serve as a key structural element for interaction with the active sites of various enzymes.
Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a crucial enzyme in folate metabolism and a target for antimicrobial and anticancer drugs. A recent study explored a novel series of 4-piperidine-based thiosemicarbazones as DHFR inhibitors. These compounds exhibited potent inhibition of the enzyme, with IC50 values in the micromolar range. The most active derivative in this series displayed significant inhibitory activity, highlighting the potential of the piperidine scaffold in the design of new DHFR inhibitors.
| Compound Series | DHFR Inhibition (IC50, µM) |
| 4-Piperidine-based thiosemicarbazones | 13.70 ± 0.25 to 47.30 ± 0.86 |
This table shows the range of inhibitory concentrations for a series of 4-piperidine-based thiosemicarbazones against dihydrofolate reductase, indicating the promise of this scaffold for developing new inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibitors: The inhibition of sEH is a therapeutic strategy for managing inflammation and pain. A series of 2-(piperidin-4-yl)acetamides has been synthesized and evaluated as potent sEH inhibitors. While not direct derivatives of this compound, these compounds demonstrate the utility of the piperidine core in achieving potent sEH inhibition. Further exploration of substitutions on the phenyl ring, such as the iodo group at the 4-position, could lead to the development of novel sEH inhibitors with improved properties.
Acetylcholine Receptor Ligands
The piperidine scaffold is also a key feature in the design of ligands for acetylcholine receptors, including both nicotinic and muscarinic subtypes. Research has demonstrated the potential of piperidine derivatives as antagonists for the α7 nicotinic acetylcholine receptor (nAChR). A series of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodides were synthesized and shown to be potent antagonists of α7 nAChRs.
Furthermore, piperidine derivatives have been identified as high-affinity ligands for the acetylcholine-binding protein (AChBP), which serves as a structural and functional surrogate for the ligand-binding domain of nAChRs. Through screening and structure-based design, a piperidine derivative was identified with a high affinity for AChBP, demonstrating the potential of this scaffold in the discovery of novel nAChR modulators.
| Compound | Target | Binding Affinity (Ki, nmol/L) |
| Optimized Piperidine Derivative | AChBP | 2.8 |
This table indicates the high binding affinity of an optimized piperidine-based ligand for the acetylcholine-binding protein, suggesting the utility of this scaffold for targeting nicotinic acetylcholine receptors.
The this compound structure, with its specific substitution pattern, offers a promising starting point for the design of novel and selective acetylcholine receptor ligands for research and potential therapeutic development.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing binding affinity and selectivity for various protein targets.
The modification of substituents on the this compound core has a profound impact on binding affinity and selectivity for various receptors. In vitro binding assays are used to quantify these effects, typically by determining the inhibition constant (Kᵢ) of a derivative for its target receptor.
For instance, in the development of ligands for sigma (σ) receptors, modifications to the piperidine and phenyl rings have yielded compounds with high affinity and selectivity. One study on arylalkylsulfonyl piperidine-based derivatives found that a compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, exhibited a Kᵢ value of 0.96 nM for the σ₁ receptor and a 96-fold selectivity over the σ₂ receptor (Kᵢ = 91.8 nM) nih.gov. Research on other piperidine/piperazine-based compounds identified a potent σ₁ receptor agonist with a Kᵢ value of 3.2 nM nih.gov.
Similarly, SAR studies on piperidine analogues targeting the dopamine transporter (DAT) showed that replacing a piperazine (B1678402) ring with a piperidine system was well-tolerated, resulting in Kᵢ values ranging from 3 to 382 nM nih.gov. In the context of opioid receptors, the design of 4-(3-hydroxyphenyl)piperidin-4-ol analogues led to the identification of a potent and selective µ-opioid receptor (MOR) agonist with a Kᵢ value of 0.0034 nM nih.gov. These studies demonstrate that subtle changes, such as the position and nature of halogen substituents or the length of alkyl linkers, can dramatically alter binding characteristics nih.govnih.govresearchgate.net.
| Compound Class | Target Receptor | Key Modification | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| Arylalkylsulfonyl Piperidines | Sigma-1 (σ₁) | 4-benzyl-1-(3-iodobenzylsulfonyl) | 0.96 | nih.gov |
| Arylalkylsulfonyl Piperidines | Sigma-2 (σ₂) | 4-benzyl-1-(3-iodobenzylsulfonyl) | 91.8 | nih.gov |
| Piperidine/Piperazine-based | Sigma-1 (σ₁) | 2-[4-(benzyl)-1-piperidin-1-yl]-...ethanone | 3.2 | nih.gov |
| Alicyclic Amines (Piperidine) | Dopamine Transporter (DAT) | Piperidine ring system | 3 - 382 | nih.gov |
| Piperidin-4-ol Analogues | µ-Opioid Receptor (MOR) | (3R, 4S) stereochemistry | 0.0034 | nih.gov |
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly influence binding. For 2-substituted piperidines, particularly N-acylpiperidines, a pseudoallylic strain often forces the substituent into an axial orientation nih.govacs.org. This conformational preference can be a deciding factor in how the ligand fits into a receptor's binding pocket nih.gov. While the energetic penalty for adopting a less favorable conformation (e.g., equatorial) can be around 3 kcal/mol, protein-ligand interactions can sometimes stabilize otherwise less favorable conformations, such as a twist-boat arrangement of the piperidine ring nih.gov. Molecular modeling studies have been used to predict how piperidine analogues bind to the inward-facing conformation of transporters like DAT, providing insight into their functional profiles nih.gov.
Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in receptor recognition. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different affinities and activities at chiral biological targets like receptors.
This principle is clearly illustrated in derivatives of this compound. For example, the (+)-enantiomer of 2-[4-(4-iodophenyl)piperidino]cyclohexanol, known as (+)-pIV, shows high affinity and selectivity for the σ₁ receptor, with a Kᵢ value of 1.30 nM. This affinity is approximately 16 times higher than its affinity for the σ₂ receptor (Kᵢ = 20.4 nM) nih.gov. In contrast, its affinity for the vesicular acetylcholine transporter (VAChT) is very low (Kᵢ = 1260 nM) nih.gov. Conversely, the (-)-enantiomer of a related compound, 2-[4-(3-iodophenyl)piperidino]cyclohexanol, demonstrates high affinity for the vesamicol (B58441) receptor, which is associated with presynaptic cholinergic neurons nih.gov. The σ₁ receptor itself is known to preferentially bind (+)-benzomorphans over their (−)-isomers, further highlighting the importance of stereoselectivity in ligand design nih.gov.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| (+)-pIV | Sigma-1 (σ₁) | 1.30 | nih.gov |
| (+)-pIV | Sigma-2 (σ₂) | 20.4 | nih.gov |
| (+)-pIV | VAChT | 1260 | nih.gov |
| (-)-pIV | VAChT | 412 | nih.gov |
Exploration of this compound as a Privileged Scaffold or Pharmacophore
A "privileged scaffold" is a molecular framework that is capable of serving as a ligand for multiple, diverse biological targets nih.gov. The piperidine ring, and by extension the arylpiperidine motif, is widely considered a privileged structure in medicinal chemistry nih.govresearchgate.net. Its prevalence in numerous bioactive compounds targeting different receptors and enzymes underscores its versatility nih.gov. The piperazine ring, a close structural relative, is also considered a privileged scaffold nih.govresearchgate.net. The utility of these scaffolds stems from their favorable physicochemical properties, such as solubility and basicity, and their ability to present substituents in specific spatial orientations for optimal target interaction nih.gov. The 2-arylpiperidine core, as seen in this compound, provides a robust framework for developing libraries of compounds to screen against a wide array of biological targets, accelerating the discovery of new therapeutic agents nih.govmdpi.com.
Probe Development for Biochemical Assays (In Vitro)
The this compound scaffold is highly suitable for the development of molecular probes for in vitro biochemical assays. The iodine atom can be replaced with a radioisotope, such as Iodine-125 (¹²⁵I), to create a radioligand. These radiolabeled compounds are invaluable tools for studying receptor binding, distribution, and density in tissue homogenates.
A prominent example is the radioiodinated (+)-enantiomer of 2-[4-(4-iodophenyl)piperidino]cyclohexanol, (+)-[¹²⁵I]pIV. In vitro characterization has shown this compound to be a high-affinity, selective radiotracer for σ₁ receptors nih.gov. Saturation binding studies using (+)-[¹²⁵I]pIV in rat brain membranes determined a dissociation constant (Kd) of 6.96 nM and a maximum binding site density (Bmax) of 799 fmol/mg of protein nih.gov. Similarly, the (-)-enantiomer of a related compound, (-)-[¹²⁵I]mIV, has been developed as a potential radioligand for mapping presynaptic cholinergic neurons by targeting the vesamicol receptor nih.gov. The high specific activity and favorable binding characteristics of these probes make them suitable for detailed quantitative analysis in autoradiography and competitive binding assays nih.gov.
Radiochemical Applications of Iodophenylpiperidine Systems
Synthesis of Radioiodinated Analogues for Molecular Imaging Research
The synthesis of radioiodinated analogues of 2-(4-Iodophenyl)piperidine is a cornerstone of molecular imaging research, enabling the non-invasive study of biological processes at the molecular level.
Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) are the most commonly used iodine radioisotopes for radiolabeling this compound analogues. nih.gov ¹²³I is a gamma emitter with a half-life of 13.2 hours, making it suitable for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov ¹²⁵I, with a longer half-life of 59.4 days, is also a gamma emitter and is frequently used in in vitro assays and preclinical animal studies. wikipedia.org The choice between these isotopes depends on the specific application, with ¹²³I being favored for in vivo imaging in larger animals and potentially humans due to its shorter half-life and favorable decay characteristics. nih.gov In contrast, the longer half-life of ¹²⁵I makes it ideal for detailed in vitro binding studies and autoradiography. wikipedia.org
Radioiodinated derivatives of this compound have been extensively investigated as radiotracers for SPECT and Positron Emission Tomography (PET) to study various targets within the central nervous system, including sigma receptors and the vesamicol (B58441) receptor. nih.govnih.govdocumentsdelivered.com For instance, radioiodinated benzamide (B126) analogues of piperidine (B6355638) have demonstrated nanomolar affinity for the sigma binding site and have been evaluated in rats. nih.gov Following intravenous administration of [¹²⁵I]5, a notable percentage of the injected dose was found in the rat brain, and this uptake could be significantly reduced by co-administration of haloperidol, indicating specific binding to sigma receptors in vivo. nih.gov
Similarly, (-)-[¹²⁵I]m-iodovesamicol, a derivative of this compound, has been synthesized and evaluated for its binding to the vesamicol receptor in the rat brain. nih.gov In vivo blocking and displacement studies confirmed its high binding affinity for the vesamicol receptor. nih.gov Autoradiographic studies with this compound have shown a regional distribution of radioactivity in the rat brain consistent with the known distribution of presynaptic cholinergic neurons. nih.gov
The development of these radiotracers involves a thorough in vitro and in vivo characterization process to establish their suitability for imaging specific molecular targets. nih.gov
Radiolabeling Strategies and Precursor Design.nih.govdocumentsdelivered.comnih.gov
The successful development of radioiodinated tracers relies on efficient and reproducible radiolabeling strategies and the careful design of precursor molecules. nih.gov
Halogen-exchange is a common method for radioiodination. In this approach, a non-radioactive halogen atom (typically bromine or another iodine atom) in the precursor molecule is replaced with a radioactive iodine isotope. This method was utilized for the synthesis of three iodovesamicol analogs, which were labeled with ¹²⁵I via an isotopic exchange reaction, resulting in radiochemical yields of 40-85%. nih.gov The specific activities achieved were in the range of 370-740 GBq/mmol. nih.gov While straightforward, isotopic exchange reactions can sometimes result in lower specific activity compared to other methods. nih.gov
To achieve higher specific activity, which is often crucial for in vivo imaging, organometallic precursors are frequently employed. The most common approach involves the use of trialkyltin precursors, such as tributyltin derivatives. In this method, the organotin group is replaced by a radioiodine atom in an electrophilic substitution reaction, often referred to as iododestannylation. This no-carrier-added method allows for the production of radiotracers with high specific activity. For example, radioiodinated derivatives of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine were synthesized from their corresponding tributyltin precursors with high yields. documentsdelivered.com This strategy was also used to prepare (+)-[¹²⁵I]pIV with a high specific activity of over 88.8 TBq/mmol (>2400 Ci/mmol). nih.gov
In Vitro Radioligand Binding Assays.researchgate.net
In vitro radioligand binding assays are essential for characterizing the affinity and specificity of new radioiodinated compounds for their target receptors or transporters. oncodesign-services.com These assays typically involve incubating a radiolabeled ligand with a tissue homogenate or cell membranes expressing the target of interest. By measuring the amount of radioactivity bound to the membranes at different concentrations of a non-radiolabeled competitor drug, key binding parameters can be determined.
For example, the binding characteristics of (+)-[¹²⁵I]pIV, a radioiodinated derivative of 2-[4-(4-iodophenyl)piperidino]cyclohexanol, were investigated using rat brain and liver membranes. nih.gov Competitive inhibition studies revealed a high affinity of the non-radioactive compound for the sigma-1 receptor. nih.gov Saturation binding studies with (+)-[¹²⁵I]pIV were used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov
Table 1: In Vitro Binding Affinity of Iodophenylpiperidine Analogues
| Compound | Target Receptor | Kᵢ (nM) |
|---|---|---|
| (+)-pIV | Sigma-1 | 1.30 |
| (+)-pIV | Sigma-2 | 20.4 |
| (-)-vesamicol | VAChT | 13.0 |
| (+)-pIV | VAChT | 1260 |
Data sourced from competitive inhibition studies. nih.gov
Table 2: Saturation Binding Parameters of (+)-[¹²⁵I]pIV
| Parameter | Value | Unit |
|---|---|---|
| Kₔ | 6.96 | nM |
| Bₘₐₓ | 799 | fmol/mg of protein |
Data from saturation binding study in rat brain membranes. nih.gov
These in vitro assays are a critical step in the preclinical evaluation of novel radiotracers, providing essential information about their potential utility for in vivo imaging.
Computational and Theoretical Chemistry Studies of 2 4 Iodophenyl Piperidine Derivatives
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-Iodophenyl)piperidine derivatives, docking studies are instrumental in elucidating their binding modes within the active sites of various protein targets. These studies can reveal crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are essential for biological activity.
For instance, in studies involving piperidine (B6355638) derivatives, molecular docking has been successfully employed to understand their inhibitory potential against enzymes like the main protease (Mpro) of SARS-CoV-2. Such studies typically involve preparing the protein structure by adding hydrogens and optimizing its geometry, followed by docking the ligands into the defined active site. The results are often evaluated based on binding energy scores, which provide an estimate of the binding affinity.
Key interactions observed for piperidine-based ligands often involve the protonated nitrogen atom of the piperidine ring forming salt bridge interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in the receptor's active site. Furthermore, the aromatic rings can engage in π–cation interactions with aromatic residues such as phenylalanine (Phe). The specific interactions for this compound derivatives would depend on the specific protein target being investigated.
Table 1: Representative Molecular Docking Results for Piperidine Derivatives
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Piperidine Derivative 1 | SARS-CoV-2 Mpro | -7.3 | - | |
| Piperidine Derivative 2 | Sigma-1 Receptor | - | Glu172, Asp126, Phe107 | |
| Piperidine Derivative 3 | Sigma-1 Receptor | - | Glu172 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized into several types, including topological, geometric, electronic, and hybrid descriptors.
The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its chemical structure. By identifying the key structural features that influence activity, QSAR models can guide the design of new, more potent compounds. The process of QSAR modeling involves selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, selecting the most relevant descriptors, constructing a mathematical model, and validating the model's predictive power.
For piperidine analogs, QSAR studies have been performed to understand their inhibitory activity against various targets. For example, a study on piperine (B192125) analogs as efflux pump inhibitors used descriptors such as partial negative surface area, the area of the molecular shadow, and the heat of formation to build a statistically significant QSAR model. Such models can not only predict the activity of new compounds but also provide insights into the molecular properties that are important for the desired biological effect.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Topological | Connectivity indices, Fragment counts | Describes the 2D structural features of the molecule. |
| Geometric | Molecular shape, Molecular volume | Describes the 3D properties of the molecule. |
| Electronic | Partial atomic charges, Dipole moment | Describes the electronic distribution within the molecule. |
| Thermodynamic | Heat of formation, Solvation energy | Describes the energetic properties of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound derivatives is crucial for understanding their preferred shapes and how they fit into a receptor's binding site. The piperidine ring typically adopts a chair conformation, but the orientation of the 4-iodophenyl group (axial vs. equatorial) can significantly impact its interaction with a biological target.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of ligand-protein complexes over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of the docked pose, the flexibility of the ligand and protein, and the energetics of their interaction. These simulations can mimic the physiological environment, providing a more realistic representation of the binding event.
For piperidine derivatives, conformational analysis can be performed using computational methods like Monte Carlo simulations or by analyzing experimental data from 2D NMR. Molecular mechanics calculations can also be used to predict the relative energies of different conformers. MD simulations have been used to explore the stability of piperidine derivatives within the active site of their target proteins, confirming the interactions predicted by molecular docking and providing a deeper understanding of the binding dynamics.
Prediction of Electronic and Steric Features Relevant to Reactivity and Binding
The electronic and steric properties of a molecule are fundamental to its reactivity and its ability to bind to a biological target. For this compound derivatives, these features can be computationally predicted and analyzed to understand their structure-activity relationships. Techniques like Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, are used to correlate the 3D steric and electrostatic fields of molecules with their biological activity.
The steric features, which relate to the size and shape of the molecule, determine how well it can fit into the binding pocket of a receptor. The electrostatic features, which are governed by the distribution of electron density, are crucial for forming non-covalent interactions such as hydrogen bonds and salt bridges.
In CoMFA studies, a pharmacophore map can be generated, which highlights the key steric and electrostatic regions of a molecule that are important for binding. For this compound derivatives, the bulky iodine atom would contribute significantly to the steric field, while the nitrogen atom of the piperidine ring and any polar substituents would influence the electrostatic field. Understanding these features is essential for designing derivatives with improved binding affinity and selectivity.
Advanced Analytical Techniques in Research and Characterization of 2 4 Iodophenyl Piperidine
The rigorous characterization of "2-(4-Iodophenyl)piperidine" and its derivatives is fundamental for establishing structure-activity relationships and ensuring the quality of research materials. A suite of advanced analytical techniques is employed for this purpose, providing detailed insights into the molecular structure, purity, and stereochemistry of these compounds.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enhanced Stereocontrol
The biological activity of chiral molecules like 2-(4-Iodophenyl)piperidine is often dependent on their stereochemistry. Consequently, a significant area of future research lies in the development of novel, efficient, and highly stereoselective synthetic methods to access specific enantiomers and diastereomers of this compound and its derivatives.
Current approaches to synthesizing 2-arylpiperidines can be complex, and achieving high levels of stereocontrol remains a challenge. rsc.org Future methodologies are expected to move beyond classical resolutions and focus on asymmetric synthesis. Promising strategies that could be adapted and optimized for this compound include:
Catalyst-Controlled C-H Functionalization : Dirhodium catalysts have been successfully used for the site-selective and stereoselective C-H functionalization of piperidines to introduce arylacetate groups at the C2 position. nsf.gov Future work could involve developing catalysts that can directly mediate the asymmetric arylation of the piperidine (B6355638) core or the C-H iodination of a 2-phenylpiperidine (B1215205) precursor with high stereocontrol.
Asymmetric Deprotonation and Kinetic Resolution : The use of chiral bases, such as n-BuLi complexed with (-)-sparteine, can promote the kinetic resolution of N-Boc-2-arylpiperidines through asymmetric deprotonation. rsc.org This method allows for the recovery of enantioenriched starting material and the synthesis of highly enantioselective 2,2-disubstituted piperidines. rsc.org Applying this technique to racemic N-Boc-2-(4-iodophenyl)piperidine could provide a reliable route to its enantiomers.
Modular and Convergent Synthesis : Novel strategies employing gold-catalyzed cyclization of N-homopropargyl amides have enabled a modular and diastereoselective synthesis of substituted piperidines. nih.gov Such {[2+3]+1} annulation approaches could be designed to incorporate the 4-iodophenyl moiety, offering flexible and stereocontrolled access to a wide range of derivatives. nih.gov
Diversity-Oriented Synthesis (DOS) : Techniques like Type II Anion Relay Chemistry (ARC) offer a modular approach to creating all possible stereoisomers of a given piperidine scaffold. nih.gov Adapting DOS strategies would enable the systematic synthesis of a library of this compound stereoisomers, which would be invaluable for detailed structure-activity relationship studies. nih.gov
Table 1: Emerging Stereoselective Synthetic Strategies for 2-Arylpiperidines
| Methodology | Description | Potential Advantage for this compound |
|---|---|---|
| Catalyst-Controlled C-H Functionalization | Direct, stereoselective introduction of substituents onto the piperidine ring using chiral catalysts. nsf.gov | High atom economy and efficiency; allows for late-stage functionalization. |
| Kinetic Resolution via Asymmetric Deprotonation | Selective reaction of one enantiomer from a racemic mixture using a chiral base, leaving the other enantiomer unreacted. rsc.org | Access to both enantiomers from a single racemic starting material. |
| Modular Gold-Catalyzed Cyclization | Building the piperidine ring from smaller, readily available fragments in a highly controlled manner. nih.gov | High flexibility to introduce various substituents and control stereochemistry. |
| Diversity-Oriented Synthesis (DOS) | Systematic creation of a wide range of stereochemically diverse molecules from a common starting point. nih.gov | Rapid generation of compound libraries for comprehensive biological screening. |
Design of Multi-Target Ligands Incorporating the this compound Core
Chronic and complex diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. dundee.ac.uk The phenylpiperidine scaffold is a "privileged structure" found in numerous biologically active compounds, making it an ideal core for MTDL design. researchgate.netnih.govwikipedia.org
Future research will likely focus on using the this compound core to design novel MTDLs. The strategy involves linking or fusing this core with other pharmacophores known to interact with different targets. nih.gov The 4-iodo-substituent is particularly advantageous as it provides a site for further chemical modification (e.g., via cross-coupling reactions) to attach other pharmacophoric elements.
Potential MTDL strategies include:
Alzheimer's Disease : The benzylpiperidine moiety is a key component of the acetylcholinesterase inhibitor donepezil. dundee.ac.uk The this compound core could be fused with other fragments, such as 8-hydroxyquinoline (B1678124) (a metal chelator) or tacrine, to create MTDLs that simultaneously target cholinesterases, metal dyshomeostasis, and amyloid-β aggregation. dundee.ac.uk
Pain Management : The fentanyl structure, a 4-phenylpiperidine (B165713) derivative, is a potent μ-opioid receptor (MOR) agonist. nih.govpainphysicianjournal.com The this compound scaffold could be used to develop MTDLs that combine MOR agonism with activity at a non-opioid target involved in pain modulation, such as the σ₁ receptor, cannabinoid receptors (CB1), or neurokinin receptors (NK1), potentially leading to potent analgesics with fewer side effects. nih.gov
Neuropsychiatric Disorders : Phenylpiperidine derivatives are known to interact with various serotonin (B10506) receptors. mdpi.com By combining the this compound core with fragments targeting other receptors (e.g., dopamine (B1211576) D2) or transporters (e.g., SERT), novel MTDLs for treating depression or schizophrenia could be developed. mdpi.com
Application in Novel Probe Technologies for Biochemical Investigations
Chemical probes are essential tools for studying biological systems, enabling the direct assessment of a ligand's engagement with its target in living cells. researchgate.net The this compound structure is exceptionally well-suited for the development of novel probes due to the presence of the iodine atom.
Radiolabeled Probes for PET and SPECT Imaging : Iodine possesses several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are widely used in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. mdpi.comnih.gov The synthesis of radioiodinated this compound would provide a powerful tool for non-invasively visualizing and quantifying its target receptors in the brain and other organs in vivo. nih.gov For example, radioiodinated benzamide (B126) analogues containing a piperidine moiety have shown nanomolar affinity for sigma binding sites and have been used to study receptor distribution in the brain. nih.gov This approach could be used to validate target engagement, study receptor pharmacology, and aid in the diagnosis of diseases.
Mass Spectrometry Probes : The high mass of the iodine atom makes it a useful tag for detection in secondary ion mass spectrometry (SIMS), a technique for molecular imaging. rsc.org An antibody or other targeting moiety could be labeled with an iodine-containing probe derived from this compound to visualize the distribution of specific molecules in tissue samples with high resolution. rsc.org
Fluorescent Probes : While not directly related to the iodine atom, the phenylpiperidine scaffold can be incorporated into larger molecules designed as fluorescent probes. For instance, probes have been developed to monitor the interaction between proteins like p53 and MDM2. researchgate.net The this compound moiety could serve as a targeting group in such probes, directing the fluorescent reporter to a specific protein of interest.
Exploration of Structure-Kinetic Relationships (In Vitro)
While structure-activity relationships (SAR) focus on the potency of a compound (e.g., Ki, IC₅₀), structure-kinetic relationships (SKR) investigate how chemical structure influences the binding kinetics—specifically, the association (kₒₙ) and dissociation (kₒff) rate constants. A compound's residence time (1/kₒff) at its target can be a better predictor of in vivo efficacy than its binding affinity alone.
Future in vitro studies on this compound and its analogues will be crucial for establishing these relationships. By systematically modifying the structure and measuring the binding kinetics, researchers can gain a deeper understanding of the molecular interactions driving the binding event.
Key areas for SKR exploration include:
Role of the 4-Iodo Substituent : The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence binding affinity and kinetics. SKR studies comparing this compound with its chloro, bromo, fluoro, and unsubstituted phenyl analogues would elucidate the specific contribution of the iodine to the binding kinetics. nih.gov
Piperidine Ring Substitutions : Adding substituents at other positions on the piperidine ring would probe how steric and electronic factors in the direct vicinity of the core structure affect association and dissociation rates. nih.gov
N-Substituent Modification : The substituent on the piperidine nitrogen is often crucial for receptor interaction. A systematic exploration of different N-alkyl and N-acyl groups would reveal how this part of the molecule influences the kinetic profile. nih.gov
Q & A
Q. Methodological Answer :
- Iodine substitution : Replacing iodine with dicarba-closo-dodecaborane improves boron neutron capture therapy (BNCT) applicability .
- Amide group variation : Substituting the piperidine moiety with ethyl isonipecotate or N-(2-ethylamino)piperidine alters lipophilicity and blood-brain barrier penetration .
- Para-substitution : Electron-withdrawing groups (e.g., nitro) enhance σ-receptor affinity, while methoxy groups improve solubility .
What safety protocols are critical when handling this compound given limited toxicity data?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Storage : Store under inert gas (argon) at –20°C to prevent degradation.
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Toxicity assumptions should follow the precautionary principle, given insufficient ecotoxicological data .
How can contradictions in reported biological activity data for this compound analogues be resolved?
Q. Methodological Answer :
- Receptor Profiling : Use comprehensive panels (e.g., dopamine D2, serotonin 5-HT2A) to identify off-target effects.
- Batch Consistency : Verify compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography).
- Assay Standardization : Normalize data against internal controls (e.g., haloperidol for σ-receptor assays) to minimize inter-lab variability .
What strategies assess the ecological impact of this compound when persistence and toxicity data are unavailable?
Q. Methodological Answer :
- Read-Across Analysis : Compare with structurally similar piperidine derivatives (e.g., 4-chlorophenyl analogues) to estimate biodegradation (OECD 301 guidelines).
- QSAR Modeling : Predict bioaccumulation (logP) and mobility (soil adsorption coefficients) using tools like EPI Suite.
- Microcosm Studies : Evaluate acute toxicity in Daphnia magna or algae as preliminary indicators .
How is high-throughput crystallography applied to this compound derivatives in drug discovery pipelines?
Methodological Answer :
Automated pipelines integrate SHELXE for rapid phase determination and SHELXD for fragment-based screening. Key steps:
- Robotic crystal mounting and data collection (synchrotron sources).
- Multi-targeted refinement to handle polymorphism.
- Validation via MolProbity to resolve Ramachandran outliers .
What radiolabeling techniques are suitable for in vivo tracking of this compound in tumor models?
Q. Methodological Answer :
- Iodine-125 Labeling : Direct electrophilic substitution using chloramine-T or Iodogen. Radiochemical purity (>98%) is confirmed via radio-TLC.
- PET Tracers : Incorporate fluorine-18 via nucleophilic aromatic substitution (e.g., [¹⁸F]1-(3-fluoropropyl) derivatives). Biodistribution studies in xenograft models quantify tumor uptake (%ID/g) .
Which in vitro assays best evaluate the receptor-binding kinetics of this compound analogues?
Q. Methodological Answer :
- Saturation Binding : Use [³H]DTG or ³H-pentazocine for σ1/σ2 receptor KD determination.
- Kinetic Studies : Association/dissociation rates measured via scintillation proximity assays (SPA).
- Functional Assays : cAMP inhibition or calcium flux in HEK293 cells transfected with σ-receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
